molecular formula C18H18ClNO2 B1613867 2-Chloro-4'-morpholinomethyl benzophenone CAS No. 898770-29-1

2-Chloro-4'-morpholinomethyl benzophenone

Cat. No.: B1613867
CAS No.: 898770-29-1
M. Wt: 315.8 g/mol
InChI Key: JKPBLYDSZACPQS-UHFFFAOYSA-N
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Description

2-Chloro-4’-morpholinomethyl benzophenone is an organic compound with the molecular formula C18H18ClNO2 and a molecular weight of 315.79 g/mol . This compound is characterized by the presence of a chloro group, a morpholinomethyl group, and a benzophenone core structure. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4’-morpholinomethyl benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene and 2-chloro-benzoyl chloride as starting materials, with aluminum trichloride (AlCl3) as a catalyst . The reaction is carried out at temperatures ranging from -20°C to 15°C. After the reaction, the product is treated with an acid, filtered, and crystallized to obtain the final compound .

Industrial Production Methods

For industrial production, the same Friedel-Crafts acylation method is often employed due to its efficiency and high yield. The process involves large-scale reactors and precise control of reaction conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4’-morpholinomethyl benzophenone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-4’-morpholinomethyl benzophenone involves its interaction with molecular targets through its functional groups. The chloro group can participate in electrophilic aromatic substitution reactions, while the morpholinomethyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4’-morpholinomethyl benzophenone is unique due to the presence of both the chloro and morpholinomethyl groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

(2-chlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-17-4-2-1-3-16(17)18(21)15-7-5-14(6-8-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPBLYDSZACPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642644
Record name (2-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-29-1
Record name (2-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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